
2,9-Diphenyl-1,10-Phenanthrolin
Übersicht
Beschreibung
2,9-Diphenyl-1,10-phenanthroline (DPP) is a type of organic compound that is widely used in scientific research due to its stability and versatility. It is a simple aromatic compound composed of two benzene rings and a phenanthroline group. It has a wide range of applications in various fields such as organic synthesis, catalysis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Optoelektronische Bauelemente
Diese Verbindung wird in organischen optoelektronischen Bauelementen wie OLEDs (organische Leuchtdioden), OPV (organische Photovoltaik)-Solarzellen und OPTs (organische Phototransistoren) verwendet. Sie dient aufgrund ihres niedrigen HOMO-Niveaus und ihrer hohen Mobilität als effizientes Loch- oder Exziton-Blockierungsmaterial .
Kolorimetrische Bestimmung von Kupfer
Es dient als Reagenz für die kolorimetrische Bestimmung von Kupfer, wobei seine chelatbildenden Eigenschaften zur Messung von Kupferkonzentrationen genutzt werden .
Licht-Auskopplungsschicht
In organischen Leuchtdioden mit Top-Emission wird es als Licht-Auskopplungsschicht verwendet, um die Effizienz der Lichtemission zu verbessern .
Antiprotozoale Mittel
Von 2,9-Diphenyl-1,10-Phenanthrolin abgeleitete Verbindungen wurden auf ihre antiprotozoalen Eigenschaften hin untersucht und zeigen vielversprechende Ergebnisse in diesem Bereich der medizinischen Chemie .
Organische Synthese
Es ist an der Synthese komplexer organischer Moleküle wie Arylketone beteiligt, die vielfältige Anwendungen in der chemischen Forschung haben .
Photoinduzierte chemische Umwandlung
In Wasser erfährt ein Ru(II)-gespannter Komplex mit diesem Liganden eine photoinduzierte chemische Umwandlung, wobei ein Bipyridin-Ligand freigesetzt wird und ein neuer Komplex mit potenziellen Anwendungen in der Photochemie gebildet wird .
Wirkmechanismus
Target of Action
The primary target of 2,9-Diphenyl-1,10-phenanthroline is cancer cells, specifically triple negative adenocarcinoma MDA-MB-231 cells . This compound has been shown to possess promising anticancer activity against these cells .
Mode of Action
2,9-Diphenyl-1,10-phenanthroline interacts with its targets through a process called photoactivation . Upon photoactivation, the compound exhibits time-dependent cytotoxic activity . This interaction results in significant changes in the cancer cells, including an increase in cell rounding and detachment, loss of membrane integrity, accumulation of reactive oxygen species (ROS), and DNA damage .
Biochemical Pathways
The action of 2,9-Diphenyl-1,10-phenanthroline affects several biochemical pathways. It induces both intrinsic and extrinsic apoptotic pathways, leading to cell apoptosis . Additionally, it inhibits the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its photoactivation and its interaction with cancer cells .
Result of Action
The action of 2,9-Diphenyl-1,10-phenanthroline results in significant molecular and cellular effects. These include cell rounding and detachment, loss of membrane integrity, ROS accumulation, DNA damage, and induction of cell apoptosis . These effects confirm that the compound is a potent multi-mechanistic photoactivatable chemotherapeutic drug .
Action Environment
The action, efficacy, and stability of 2,9-Diphenyl-1,10-phenanthroline are influenced by environmental factors such as light, as the compound requires photoactivation to exhibit its cytotoxic activity . The compound’s interaction with its environment, particularly its targets, also plays a crucial role in its action .
Eigenschaften
IUPAC Name |
2,9-diphenyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCVRVKEIKXBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458144 | |
| Record name | 2,9-diphenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25677-69-4 | |
| Record name | 2,9-diphenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,9-Diphenyl-1,10-phenanthroline?
A1: 2,9-Diphenyl-1,10-phenanthroline (dpp) has the molecular formula C24H16N2 and a molecular weight of 332.40 g/mol.
Q2: What spectroscopic data is available for 2,9-Diphenyl-1,10-phenanthroline and its complexes?
A2: 2,9-Diphenyl-1,10-phenanthroline and its metal complexes are extensively characterized using various spectroscopic techniques including:
- NMR spectroscopy: 1H and 13C NMR are utilized to determine the structure and dynamics of dpp and its complexes. [, , , , , ]
- UV-Vis Spectroscopy: This technique is used to study the absorption properties of dpp, particularly the metal-to-ligand charge-transfer (MLCT) transitions observed in its copper(I) complexes. [, , , , ]
- Emission Spectroscopy: dpp complexes, especially with copper(I), often exhibit luminescence, and emission spectroscopy is used to study their excited-state properties and lifetimes. [, , , , , ]
- EPR Spectroscopy: This technique is employed to characterize the electronic structure and geometry of paramagnetic dpp complexes, such as those with copper(II) ions. [, , ]
Q3: How does 2,9-Diphenyl-1,10-phenanthroline interact with metal ions?
A3: 2,9-Diphenyl-1,10-phenanthroline acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a five-membered chelate ring with the metal center. The steric hindrance provided by the phenyl substituents at the 2,9-positions significantly influences the complex's geometry and reactivity. [, , , , , , , , , ]
Q4: What are the downstream effects of 2,9-Diphenyl-1,10-phenanthroline complexation with copper ions?
A4: The complexation of dpp with copper ions can lead to several downstream effects:
- Formation of Stable Complexes: dpp forms particularly stable complexes with copper(I) ions due to the steric hindrance protecting the metal center and favoring a tetrahedral geometry. [, , , ]
- Photophysical Properties: Copper(I) complexes of dpp exhibit long-lived, room-temperature luminescence, even in polar solvents, making them attractive for applications in photochemistry and photocatalysis. [, , , , , , , , ]
- Electrochemical Switching: Copper(I/II) complexes with dpp and other ligands can be switched between different coordination geometries by changing the copper oxidation state. This property is exploited in the design of molecular machines and devices. [, , , , , ]
- Intermolecular Interactions: The phenyl substituents in dpp can participate in π-π stacking interactions, influencing the packing and properties of the complexes in the solid state. [, , ]
Q5: What is the stability of 2,9-Diphenyl-1,10-phenanthroline copper(I) complexes in various solvents?
A5: Copper(I) complexes of dpp are known for their remarkable stability, even in polar solvents like methanol and water, compared to copper(I) complexes with less bulky ligands. This stability is attributed to the steric protection provided by the phenyl substituents. [, , ]
Q6: How does the structure of 2,9-Diphenyl-1,10-phenanthroline influence its material compatibility and stability?
A6: The 2,9-diphenyl substitution pattern in dpp plays a crucial role in its material compatibility and stability by:
- Enhancing Solubility: The phenyl groups increase the lipophilicity of dpp, improving its solubility in organic solvents, which is beneficial for applications in organic electronics and catalysis. [, , ]
- Promoting Crystallization: The planar and rigid structure of dpp, along with the potential for π-π stacking interactions, can facilitate crystallization and lead to well-defined solid-state structures. [, , , , ]
- Modulating Redox Potentials: The electronic properties of dpp, and thus the redox potentials of its metal complexes, can be fine-tuned by introducing electron-donating or -withdrawing substituents on the phenyl rings. [, , ]
Q7: Are there any catalytic applications of 2,9-Diphenyl-1,10-phenanthroline complexes?
A7: Copper(I) complexes of dpp have been investigated as photoredox catalysts for organic reactions, including atom transfer radical addition (ATRA) and allylation reactions. The long excited-state lifetimes and favorable redox properties of these complexes make them suitable for these applications. [, , ]
Q8: Have computational methods been used to study 2,9-Diphenyl-1,10-phenanthroline and its complexes?
A8: Yes, computational chemistry and modeling techniques, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to:
- Investigate electronic structures and optical properties: Calculations provide insights into the nature of the MLCT excited states and their influence on the photophysical properties of dpp complexes. [, , , , ]
- Study structural changes upon excitation: Theoretical calculations help visualize and understand the "flattening" distortion that occurs in copper(I) dpp complexes upon photoexcitation. [, ]
- Explore structure-activity relationships (SAR): By systematically modifying the dpp structure in silico, researchers can predict the impact on complex stability, redox potentials, and other properties, guiding the development of new materials with tailored characteristics. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



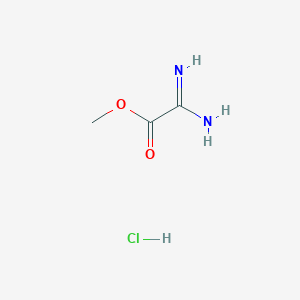
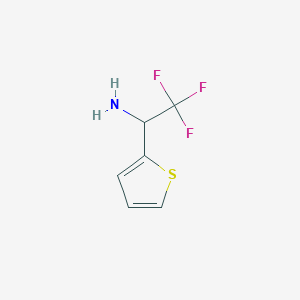
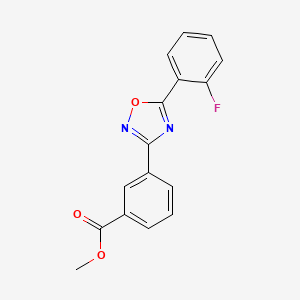

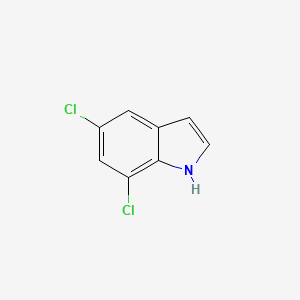

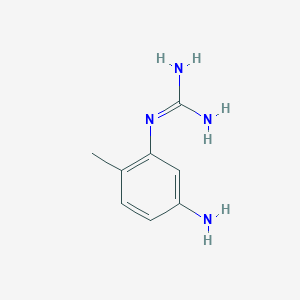
![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)
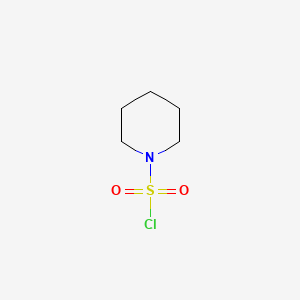
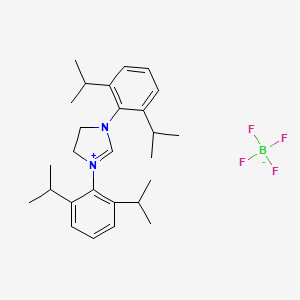
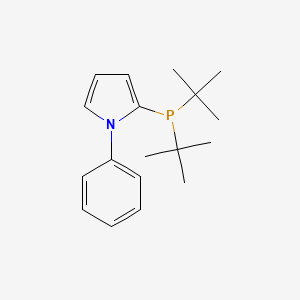
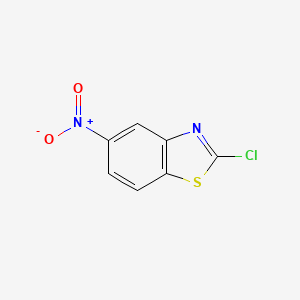
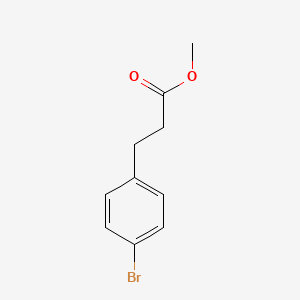
![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)